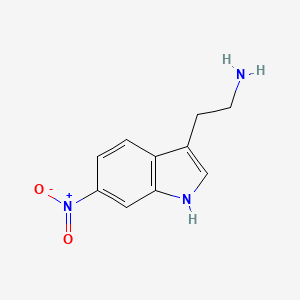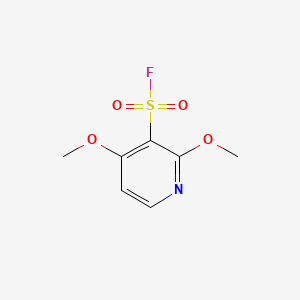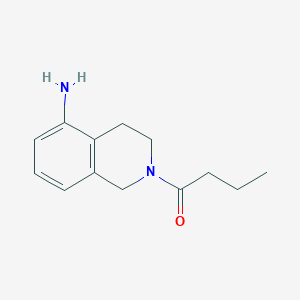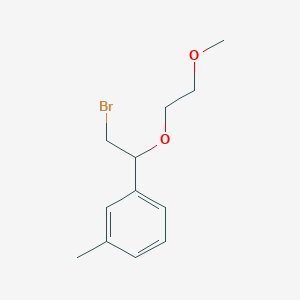
Tert-butyl 3-bromo-2-chlorobenzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring, which is further connected to a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The phenyl ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted carbamates with different nucleophiles.
Oxidation: Products include phenols, quinones, and other oxidized derivatives.
Reduction: Products include reduced phenyl derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate involves its interaction with biological molecules such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl bromoacetate
- 3-(Boc-amino)propyl bromide
Uniqueness
tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual halogenation can enhance its potency and selectivity in various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H15BrClNO2 |
|---|---|
Peso molecular |
320.61 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Clave InChI |
LMFTZIRFDUPXDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)

![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)




![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)




